molecular formula C6H6BrNO B1266871 2-Bromo-6-methoxypyridine CAS No. 40473-07-2

2-Bromo-6-methoxypyridine

Cat. No. B1266871
CAS RN: 40473-07-2
M. Wt: 188.02 g/mol
InChI Key: KMODISUYWZPVGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 2-Bromo-6-methoxypyridine, is crucial for understanding their reactivity and interaction with other molecules. X-ray diffraction and NMR spectroscopy are common techniques used for structural characterization. For instance, characterization and crystal structures of related compounds have been explored, providing insights into their molecular geometry and electronic configuration (Y. -. Dong et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 2-Bromo-6-methoxypyridine involves various organic transformations, such as nucleophilic substitutions and electrophilic additions. Bromine atoms in brominated pyridines exhibit reactivity that allows for further functionalization. For example, the formation of 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine under specific conditions highlights the reactivity of bromine atoms in pyridine derivatives (J. Wibaut et al., 2010).

Scientific Research Applications

1. Precursor in Organic Synthesis

2-Bromo-6-methoxypyridine is utilized as a starting material in various organic syntheses. For instance, Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor, an essential component in synthetic chemistry. This precursor reacts regioselectively with different furans, showcasing its versatility in synthesizing complex organic molecules (Walters, Carter, & Banerjee, 1992).

Safety And Hazards

2-Bromo-6-methoxypyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

2-Bromo-6-methoxypyridine is a versatile building block in organic synthesis . It has been used in the passivation of FA0.8Cs0.2PbBr3 nanocrystals, enhancing their performance in light-emitting diodes . This suggests potential future applications in the field of optoelectronics .

properties

IUPAC Name

2-bromo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODISUYWZPVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292619
Record name 2-Bromo-6-methoxypyridine
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxypyridine

CAS RN

40473-07-2
Record name 2-Bromo-6-methoxypyridine
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Record name 2-Bromo-6-methoxypyridine
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Record name 2-Bromo-6-methoxypyridine
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Synthesis routes and methods I

Procedure details

250 ml of 28% sodium methoxide methanol solution was added dropwise into a mixture of 200 g of 2,6-dibromopyridine and 150 ml of methanol while heating at 80° C. stirring in an oil bath, followed by stirring under heating for 2 hours as it was. After cooling as it was, the mixture was extracted with diethyl ether-water, and the organic phase was washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was removed, to give 150 g of the target compound.
Name
sodium methoxide methanol
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an argon atmosphere, sodium methoxide (1.82 g) was added to 2,6-dibromopyridine (8.0 g) in toluene (120 mL), followed by stirring at 120° C. for 13 hours. Subsequently, sodium methoxide (0.728 g) was added to the mixture, followed by stirring at 120° C. for 6 hours. The mixture was cooled in air. The reaction mixture was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound in an oily substance (5.64 g, 89%).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.728 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dried sodium (970 mg, 42.2 mmol) was added portionwise to cooled methanol (50 ml) under nitrogen, and once addition was complete, 2,6-dibromopyridine (10 g, 42.2 mmol) was added portionwise. The resulting suspension was heated under reflux for 24 hours. The cooled reaction was concentrated under reduced pressure, the residue diluted with water (100 ml), and extracted with ethyl acetate (2×75 ml). The organic extracts were dried (MgSO4), and evaporated under reduced pressure to give a pale yellow oil. The crude product was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 98:2) to give the title compound as a clear oil, 4.23 g.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

While heating under stirring a mixture of 200 g of 2,6-dibromopyridine and 150 ml of methanol on an oil bath at 80° C., 250 ml of a 28% sodium methoxide/methanol solution was added dropwise slowly. The mixture was heated under stirring as it was for 2 hours, and after standing to cool, it was extracted with diethyl ether-water. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was removed, to give 150 g of the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a nitrogen atmosphere, sodium methoxide (36.6 g) was added to 2,6-dibromopyridine (93.0 g) in methanol (200 mL) in an ice bath. The mixture was refluxed for 5 hours and was allowed to cool. The resulting crystals were collected by filtration and the filtrate was concentrated. Water was then added to the residue and the mixture was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate. Evaporation of the solvent gave the title compound as a yellow oil (69.5 g, substantially pure product).
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-methoxypyridine
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Reactant of Route 6
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2-Bromo-6-methoxypyridine

Citations

For This Compound
148
Citations
W Hagui, N Besbes, E Srasra, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
… -bromo-6-(trifluoromethyl)pyridine (1 equiv.) and 2-bromo-6-methoxypyridine (1 equiv.) using 2-… A similar result was observed with 2-bromo-6-methoxypyridine, albeit 26 was formed in a …
Number of citations: 16 pubs.rsc.org
N Robert, C Verrier, C Hoarau, S Célanire, F Marsais - Arkivoc, 2008 - arkat-usa.org
… A straightforward synthesis of cyclopenta[b]pyridin-2,5-dione is reported starting from the commercially available 2-bromo-6-methoxypyridine. The overall route consists in a first …
Number of citations: 14 www.arkat-usa.org
W Shen, Y Lu, P Xia, W Zhang, Y Chen, W Wang, Y Wu… - Nanoscale, 2021 - pubs.rsc.org
… A donor–acceptor ligand, 3-amino-2-bromo-6-methoxypyridine (ABMeoPy), was introduced to passivate FA 0.8 Cs 0.2 PbBr 3 nanocrystals (NCs) by a post-processing method. The …
Number of citations: 9 pubs.rsc.org
N Robert, C Hoarau, S Célanire, P Ribéreau, A Godard… - Tetrahedron, 2005 - Elsevier
… The procedure described above, using 2-bromo-6-methoxypyridine 12, gave 27 (246 mg, 98%): colourless oil; 1 H NMR (CDCl 3 ) δ 3.78 (s, 3H, CO 2 CH 3 ), 3.91 (s, 3H, OMe), 6.89 (d, …
Number of citations: 16 www.sciencedirect.com
R Boyaala, R Touzani, V Guerchais, JF Soulé… - Tetrahedron …, 2017 - Elsevier
… 4-(trifluoromethyl)benzene with 2-bromo-6-methoxypyridine occurred again at the ortho-position … 2-Bromo-6-methoxypyridine and 2-bromo-6-(trifluoromethyl)pyridine displayed a similar …
Number of citations: 6 www.sciencedirect.com
H Peacock, SA Blum - Journal of the American Chemical Society, 2023 - ACS Publications
… In the presence of representative organic substrates, 2-iodoethylbenzene and 2-bromo-6-methoxypyridine, micelles swell into emulsion droplets that are up to 20 μm in diameter, which …
Number of citations: 1 pubs.acs.org
M Plesescu, EL Elliott, Y Li… - Journal of Labelled …, 2014 - Wiley Online Library
… According to the literature procedure described by Nguyen et al., 2,6-dibromopyridine can be selectively converted to 2-bromo-6-methoxypyridine.8 Replacing methanol with 13 CD 3 …
VKK Praneeth, M Kondo, PM Woi, M Okamura… - …, 2016 - Wiley Online Library
… First, the precursor compound, 1-(6-methoxypyridin-2-yl)ethanone (II), was obtained in 26 % yield by the reaction of 2-bromo-6-methoxypyridine (I) and N,N-dimethylacetamide with …
C Gütz, A Lützen - Synthesis, 2010 - thieme-connect.com
… virtually the same yield of 6-methoxy-5-methyl-2,2′-bipyridine no matter if we used methylated boronic acid ester 4 or methoxylated 5 in the coupling with 2-bromo-6-methoxypyridine …
Number of citations: 29 www.thieme-connect.com
MJ James, GE Clarke, C Lee… - Journal of Chemical …, 2022 - ACS Publications
… Importantly, 2-bromopyridine is toxic if swallowed, is fatal in contact with skin, causes skin and eye irritation, and may cause respiratory irritation (note: 2-bromo-6-methoxypyridine can …
Number of citations: 2 pubs.acs.org

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